4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine
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Overview
Description
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a chemical compound that features a piperidine ring substituted with a sulfonyl group attached to a 4-methyl-4H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and various substituted piperidine derivatives.
Scientific Research Applications
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the sulfonyl group can participate in various chemical interactions. These properties make the compound a versatile ligand in coordination chemistry and a potential inhibitor in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-methanol
- 4-Methyl-5-(4-methyl-1-piperazinyl)methyl-4H-1,2,4-triazole
Uniqueness
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is unique due to the presence of both a sulfonyl group and a piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H14N4O2S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
InChI |
InChI=1S/C8H14N4O2S/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
QUSUQMMEXJVTBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCNCC2 |
Origin of Product |
United States |
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